N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine
Overview
Description
N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This compound is used in various biochemical and proteomics research applications . It is characterized by the presence of an ethyl group attached to a piperidine ring, which is further connected to an ethylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2-ethylpiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Simpler amines and ethyl derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
- N-Methyl-N,N-bis(2-pyridylethyl)amine
- N-Ethyl-N-isopropylpropan-2-amine
Comparison: N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for specific research applications .
Properties
IUPAC Name |
N-ethyl-2-(2-ethylpiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-11-7-5-6-9-13(11)10-8-12-4-2/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGCGRWAWOZDEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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